Cas no 76472-88-3 (2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-)

2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- structure
76472-88-3 structure
Product Name:2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-
CAS-nummer:76472-88-3
MF:C20H20O5
MW:340.369806289673
MDL:MFCD20274600
CID:837360
PubChem ID:9862769
Update Time:2025-04-19

2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-
    • (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dih ydroxyphenyl)-2-propen-1-one
    • Morachalcone A
    • (2E)-1,3-diphenyl-2-propen-1-one
    • (2E)-1-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
    • (E)-1,3-diphenylprop-2-enone
    • 1,3-diphenyl-2-prop
    • 1,3-diphenylprop-1-en-3-one
    • 1,3-di-phenyl-prop-2-en-1-one
    • 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)chalcone
    • 2,4,2',4'-tetrahydroxy-3'-prenylchalcone
    • 2-BENZALACETOPHENONE
    • CHALKONE
    • PHENYL STYRYL KETONE
    • trans-1,3-diphenyl-2-propen-1-one
    • [ "" ]
    • CHEMBL465880
    • MorachalconeA
    • 2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-, (E)-
    • LMPK12120119
    • CHEBI:174576
    • HY-N3246
    • DTXSID901317253
    • 2,4,2'',4''-tetrahydroxy-3''-prenylchalcone
    • KRR4CUV7BP
    • 2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-
    • 3-(2,4-BIS(OXIDANYL)PHENYL)-1-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)PROP-2-EN-1-ONE
    • (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one
    • (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
    • BDA47288
    • SCHEMBL6818973
    • 76472-88-3
    • 2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-, (2E)-
    • 2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-, (E)-; (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one
    • 1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one
    • BDBM50251013
    • FS-9018
    • CS-0023710
    • AKOS040762067
    • (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
    • DA-75679
    • MDL: MFCD20274600
    • Inchi: 1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+
    • InChI-sleutel: NXBYIJSAISXPKJ-WEVVVXLNSA-N
    • LACHT: OC1C(C(/C=C/C2C=CC(=CC=2O)O)=O)=CC=C(C=1C/C=C(\C)/C)O

Berekende eigenschappen

  • Exacte massa: 340.1311
  • Monoisotopische massa: 340.13107373g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 508
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 98Ų

Experimentele eigenschappen

  • Kleur/vorm: Orange powder
  • Dichtheid: 1.3±0.1 g/cm3
  • Kookpunt: 605.0±55.0 °C at 760 mmHg
  • Vlampunt: 333.7±28.0 °C
  • PSA: 97.99
  • Dampfdruk: 0.0±1.8 mmHg at 25°C

2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Beveiligingsinformatie

2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Prijsmeer >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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TargetMol Chemicals
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TargetMol Chemicals
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TargetMol Chemicals
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¥ 5,390 2023-07-10
TargetMol Chemicals
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¥ 26,400 2023-07-10

2-Propen-1-one,1-[2,4-dihydroxy-3-(3- methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Gerelateerde literatuur

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